Cyclohexene-1-carbonitrile
Description
Contextualization within Cyclic Nitriles and Organic Synthesis
Cyclic nitriles are a class of organic compounds that incorporate a nitrile group within a ring structure. This structural motif is found in numerous natural products and is a key component in the synthesis of a wide array of more complex molecules. ontosight.ai Within this class, Cyclohexene-1-carbonitrile (B159472) serves as a fundamental example, offering a reactive handle for a variety of chemical transformations.
In the realm of organic synthesis, this compound is a versatile intermediate. ontosight.aiguidechem.com Its synthesis can be achieved through methods such as the dehydration of the cyanohydrin of cyclohexanone (B45756) or the reaction of a vinyl chloride derivative with cuprous cyanide. acs.org Once formed, the compound can undergo a range of reactions. The double bond can participate in addition reactions, while the nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or reacted with Grignard reagents to form ketones. ontosight.ai This dual reactivity allows for the construction of diverse and complex molecular architectures.
Significance as a Foundational Chemical Entity for Advanced Investigations
The importance of this compound extends beyond its role as a synthetic intermediate. Its unique electronic and structural properties make it a subject of advanced chemical research. For instance, the photochemistry of this compound has been investigated, revealing that irradiation can lead to the formation of bicyclo[3.1.0]hexane-1-carbonitrile. acs.orgchemicalbook.comamerigoscientific.com This photoisomerization highlights the compound's potential in the study of reaction mechanisms and the synthesis of strained ring systems.
Furthermore, spectroscopic analysis of this compound provides valuable insights into its structure and bonding. Techniques such as ¹H NMR, ¹³C NMR, and IR spectroscopy are used to characterize the molecule and distinguish it from its isomers, such as 3-Cyclohexene-1-carbonitrile. These analytical methods are crucial for confirming the identity and purity of the compound in research settings.
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C₇H₉N ontosight.aiamerigoscientific.comcymitquimica.comsigmaaldrich.comthermofisher.combiocompare.com |
| Molecular Weight | 107.15 g/mol amerigoscientific.comcymitquimica.comsigmaaldrich.comnih.govsigmaaldrich.com |
| Appearance | Colorless to pale yellow liquid ontosight.aiguidechem.comchemicalbook.comthermofisher.com |
| Boiling Point | 184-186°C ontosight.ai |
| Density | 0.946 g/mL at 20 °C chemicalbook.comsigmaaldrich.com |
| Refractive Index | n20/D 1.482 chemicalbook.comsigmaaldrich.com |
| Water Solubility | Insoluble ontosight.aiguidechem.comchemicalbook.com |
| CAS Number | 1855-63-6 chemicalbook.comamerigoscientific.comsigmaaldrich.comthermofisher.comsigmaaldrich.com |
Spectroscopic Data
| Technique | Key Features |
| ¹H NMR | The olefinic proton gives a characteristic signal. |
| ¹³C NMR | Distinct chemical shifts for the sp² hybridized carbons of the double bond and the sp-hybridized carbon of the nitrile group. |
| IR Spectroscopy | A characteristic nitrile (C≡N) stretch is observed. |
| UV Spectroscopy | λmax at 212nm in Ethanol. guidechem.comchemicalbook.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
cyclohexene-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N/c8-6-7-4-2-1-3-5-7/h4H,1-3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTMWGXABXQTZRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101015401 | |
| Record name | 1-Cyclohexenecarbonitrile | |
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Molecular Weight |
107.15 g/mol | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
CAS No. |
1855-63-6, 27456-25-3 | |
| Record name | 1-Cyclohexene-1-carbonitrile | |
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| Record name | 1-Cyclohexene-1-carbonitrile | |
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| Record name | Cyclohexenecarbonitrile | |
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| Record name | Cyclohexenecarbonitrile | |
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| Record name | 1-Cyclohexenecarbonitrile | |
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| Record name | Cyclohexenecarbonitrile | |
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| Record name | CYCLOHEXENECARBONITRILE | |
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Advanced Synthetic Methodologies and Strategic Route Design for Cyclohexene 1 Carbonitrile and Its Derivatives
Cycloaddition Approaches
Cycloaddition reactions, particularly the Diels-Alder reaction, represent a powerful tool for the stereocontrolled synthesis of six-membered rings. nist.gov
The Diels-Alder reaction is a [4+2] cycloaddition process that forms a cyclohexene (B86901) ring by reacting a conjugated diene with an alkene, known as the dienophile. guidechem.com This reaction is a cornerstone of organic synthesis due to its high degree of predictability and stereocontrol. nist.gov
A classic example of a Diels-Alder reaction that furnishes a cyanocyclohexene skeleton is the cycloaddition of 1,3-butadiene (B125203) with acrylonitrile (B1666552) (cyanoethene). acs.org In this reaction, 1,3-butadiene serves as the four-electron (4π) diene component. Acrylonitrile, an alkene bearing an electron-withdrawing cyano group, functions as the two-electron (2π) dienophile. The reaction between these two components yields 4-cyanocyclohexene, an isomer of the target Cyclohexene-1-carbonitrile (B159472). nist.govacs.orggoogle.com
Interactive Data Table: Diels-Alder Synthesis of 4-Cyanocyclohexene
| Reactant Role | Compound Name | Structure | Resulting Product |
|---|---|---|---|
| Diene | 1,3-Butadiene | C₄H₆ | 4-Cyanocyclohexene |
| Dienophile | Acrylonitrile | C₃H₃N |
The Diels-Alder reaction proceeds through a concerted, pericyclic mechanism. acs.org This means all electron rearrangements occur in a single mechanistic step through a cyclic transition state. acs.org During this process, carbons 1 and 4 of the diene and both sp² carbons of the dienophile's alkene component rehybridize to sp³. acs.org This orbital rearrangement leads to the simultaneous formation of two new sigma (σ) bonds and one new pi (π) bond in the cyclohexene product, converting two original π-bonds from the reactants. acs.org Detailed mechanistic studies confirm that the reaction does not typically involve polar or free-radical intermediates but is instead governed by the principles of orbital symmetry. acs.org
When using unsymmetrical dienes and dienophiles, the Diels-Alder reaction can potentially form multiple constitutional isomers, raising the issue of regioselectivity . The outcome is largely governed by electronic effects; the most nucleophilic carbon on the diene preferentially aligns with the most electrophilic carbon on the dienophile. guidechem.com This alignment is determined by the resonance structures of the reactants, where electron-donating groups on the diene and electron-withdrawing groups on the dienophile create partial negative and positive charges, respectively. rsc.org The favored product arises from the transition state where opposite partial charges are aligned. guidechem.comrsc.org
Stereoselectivity refers to the specific three-dimensional arrangement of the product. Diels-Alder reactions are highly stereospecific, meaning the stereochemistry of the dienophile is retained in the product. nih.gov For example, a cis-dienophile will yield a cis-substituted cyclohexene. Furthermore, the reaction often favors the endo product over the exo product. This preference is explained by "secondary orbital overlap," an additional bonding interaction between the p-orbitals of the electron-withdrawing group on the dienophile and the developing π-system at the C2 and C3 carbons of the diene in the transition state. nih.gov This secondary overlap stabilizes the endo transition state, making it the kinetically favored pathway. nih.gov
While not a direct route to this compound, [3+2] cycloadditions are a significant synthetic methodology for forming five-membered heterocyclic rings, such as pyrazoles, from various precursors. scirp.orgacs.org Pyrazoles are aromatic heterocycles containing two adjacent nitrogen atoms and are prevalent in many biologically active compounds. scirp.org
The [3+2] cycloaddition approach involves the reaction of a 1,3-dipole with a dipolarophile (typically an alkene or alkyne). scirp.org This method simultaneously forms one carbon-carbon bond and one carbon-nitrogen bond. scirp.org Common 1,3-dipoles used for pyrazole (B372694) synthesis include α-diazo compounds and nitrile imines. scirp.orgchemicalbook.com For instance, α-diazoesters can react with alkynes in the presence of a Lewis acid catalyst, such as aluminum triflate (Al(OTf)₃), to generate highly substituted pyrazole derivatives. scirp.orgacs.org The reaction proceeds through a cascade of steps, often initiated by the [3+2] cycloaddition, which may be followed by rearrangement and insertion processes to yield the final stable aromatic pyrazole ring. scirp.orgacs.org
Diels-Alder Reactions for Direct Synthesis
Functionalization of Cyclohexene Precursors
A more direct and established route to this compound involves the functionalization of a readily available cyclohexene precursor, specifically cyclohexanone (B45756). This strategy relies on creating a cyanohydrin intermediate followed by a dehydration reaction to introduce the carbon-carbon double bond. acs.org
This synthetic pathway begins with the formation of cyclohexanone cyanohydrin (1-hydroxycyclohexanecarbonitrile). This is achieved through the nucleophilic addition of a cyanide anion (CN⁻) to the electrophilic carbonyl carbon of cyclohexanone. libretexts.orglibretexts.org Because hydrogen cyanide (HCN) is highly toxic, it is often generated in situ by adding a strong acid to a mixture of sodium cyanide (NaCN) or potassium cyanide (KCN) and the ketone. libretexts.org The reaction requires slightly basic conditions to ensure the presence of the nucleophilic cyanide ion. libretexts.orglibretexts.org
The crucial second step is the dehydration of the cyanohydrin intermediate. This elimination reaction removes the hydroxyl group and a proton from an adjacent carbon, forming a double bond between C1 and C2 of the ring and yielding the target compound, this compound. acs.orglibretexts.org This two-step sequence provides a reliable method for its preparation from cyclohexanone. acs.org
Interactive Data Table: Synthesis from Cyclohexanone Precursor
| Step | Starting Material | Reagents | Intermediate/Product | Reaction Type |
|---|---|---|---|---|
| 1 | Cyclohexanone | NaCN, H⁺ (or HCN, base) | Cyclohexanone Cyanohydrin | Nucleophilic Addition |
| 2 | Cyclohexanone Cyanohydrin | Dehydrating Agent (e.g., POCl₃, SOCl₂) | This compound | Dehydration/Elimination |
Allylic Functionalization Strategies
Allylic functionalization is a powerful strategy that introduces functionality at the carbon atom adjacent to a double bond. nih.gov This approach preserves the olefin functionality, which can be used for further chemical modifications. nih.gov In the context of cyclohexene, allylic oxidation can introduce oxygen-containing functional groups, which serve as precursors for the nitrile group.
Metal-based catalysts are often employed for the enantioselective allylic carbon-hydrogen oxidation of alkenes. nih.gov For instance, copper-triazole frameworks have been used as catalysts for the liquid-phase oxidation of cyclohexene with hydrogen peroxide, yielding allylic products with high selectivity. rsc.org The reaction proceeds via the homolytic activation of H2O2. rsc.org Another approach involves the Kharasch–Sosnovsky reaction, where a catalyst, such as a copper complex, is used with an oxidant like tert-butyl peroxybenzoate to produce allylic benzoates. researchgate.net The proposed mechanism involves the cleavage of the oxygen-oxygen bond in the peroxoate by a copper(I) species, leading to the formation of a tert-butoxy (B1229062) radical. This radical then abstracts a hydrogen atom from the allylic position of cyclohexene, generating a cyclohexenyl radical that ultimately leads to the functionalized product. researchgate.net
Enzymatic strategies have also been developed. Unspecific peroxygenases (UPOs) can catalyze the allylic oxidation of substituted cyclohexenes with high chemo- and regioselectivity. nih.govacs.org For example, the allylic oxidation of cyclohexene-1-nitrile itself using a UPO variant from Agrocybe aegerita with hydrogen peroxide as the oxidant has been shown to yield 3-oxocyclohex-1-ene-1-carbonitrile. nih.gov
| Method | Catalyst/Reagent | Oxidant | Product(s) | Selectivity/Yield | Reference |
| Metal-Catalyzed Oxidation | [Cu3(trz)3(μ3-OH)(OH)2(H2O)4]·2H2O | H2O2 | Allylic oxidation products | 87% selectivity, 31% molar yield | rsc.org |
| Kharasch–Sosnovsky Reaction | Copper complex | tert-butyl peroxybenzoate | Allylic benzoates | Up to 90% yield | researchgate.net |
| Enzymatic Oxidation | Unspecific Peroxygenase (UPO) | H2O2 | 3-oxocyclohex-1-ene-1-carbonitrile | Up to 50% yield for the unsaturated ketone | nih.gov |
Cyanation of Pre-functionalized Cyclohexene Derivatives
The introduction of a nitrile group onto a pre-functionalized cyclohexene ring is a direct and common synthetic route. This typically involves nucleophilic substitution reactions where a leaving group on the cyclohexene derivative is displaced by a cyanide anion. Common precursors include cyclohexyl halides, alcohols, or sulfonates. scirp.org However, these substitution reactions can be complicated by side reactions such as elimination or isomerization, which can lead to a mixture of products. scirp.org
The electrophilic cyanation of allylic boranes represents a more modern approach, allowing for the construction of β,γ-unsaturated nitriles. rsc.org This method demonstrates a broad substrate scope and high tolerance for various functional groups, providing a powerful tool for preparing derivatives that are otherwise difficult to access. rsc.org The synthetic utility of this method is enhanced by the potential for subsequent functional group interconversions of the resulting cyano group. rsc.org
Bromination-Cyanation Sequences (e.g., Cyclohexene to 3-bromocyclohexene (B24779) then with sodium cyanide)
A well-established two-step sequence to synthesize this compound and its isomers involves the initial bromination of cyclohexene followed by cyanation. The first step, the allylic bromination of cyclohexene, is commonly achieved using N-bromosuccinimide (NBS) to produce 3-bromocyclohexene. chemicalbook.comprepchem.comguidechem.com
The reaction is typically carried out in a non-polar solvent like carbon tetrachloride (CCl4) and initiated by a radical initiator, such as azobisisobutyronitrile (AIBN), under reflux conditions. chemicalbook.comprepchem.com The reaction proceeds until the denser NBS is converted into succinimide (B58015), which floats on the surface of the reaction mixture. prepchem.com Following the reaction, the succinimide is filtered off, and the 3-bromocyclohexene product is isolated. prepchem.com Yields for this step are reported to be in the range of 40-53%. chemicalbook.comprepchem.com
The subsequent step involves the reaction of 3-bromocyclohexene with a cyanide source, typically an alkali cyanide like sodium cyanide (NaCN). This is a nucleophilic substitution reaction where the cyanide ion displaces the bromide ion to form the C-C bond, yielding the cyanocyclohexene product. Depending on the reaction conditions, a mixture of this compound and cyclohexene-3-carbonitrile may be formed. nih.govnih.govnih.gov
| Step | Reactants | Reagents/Conditions | Product | Reported Yield | Reference |
| 1. Allylic Bromination | Cyclohexene | N-bromosuccinimide (NBS), azobisisobutyronitrile (AIBN), CCl4, reflux | 3-Bromocyclohexene | 40-53% | chemicalbook.comprepchem.com |
| 2. Cyanation | 3-Bromocyclohexene | Sodium Cyanide (NaCN) | This compound / 3-Cyclohexene-1-carbonitrile | Not specified |
Oxidation and Cyanation Routes from Cyclohexanone Derivatives
Cyclohexanone and its derivatives serve as versatile starting materials for synthesizing this compound through pathways involving oxidation and subsequent cyanation. scirp.orgresearchgate.net These routes create an unsaturated system and then introduce the nitrile functionality.
Conversion of Cyclohexanone to 3-oxocyclohex-1-ene followed by Cyanation
One strategic approach involves the transformation of a cyclohexanone derivative into a cyclic enone, which can then undergo cyanation. For example, 1,3-cyclohexanedione (B196179) can be converted into 3-bromocyclohex-2-enone (B1278526). google.com This creates a reactive α,β-unsaturated ketone system. The subsequent introduction of the cyanide group can then proceed via methods like conjugate addition. This pathway ultimately leads to the formation of compounds such as 3-oxocyclohex-1-ene-1-carbonitrile. amanote.com
Detailed Studies on Intermediate Formation (e.g., 2-bromo-2-cyclohexen-1-one)
The formation of halogenated cyclic enones is a key step in several synthetic routes originating from cyclohexanone derivatives. Intermediates such as 2-bromo-2-cyclohexen-1-one and 3-bromocyclohex-2-enone are pivotal. google.comnih.gov The synthesis of 3-bromocyclohex-2-enone can be achieved from 1,3-cyclohexanedione using triphenylphosphine (B44618) and carbon tetrabromide in an organic solvent. google.com This method avoids the use of liquid bromine and provides the target compound in high yield. google.com These bromo-enone intermediates are highly reactive towards nucleophiles. The bromine atom and the carbonyl group activate the double bond for reactions such as conjugate addition. Related intermediates like 2-bromo-2-cyclohexen-1-ol (B2674997) have also been identified and studied. guidechem.comnih.govsigmaaldrich.com
Cyanide Addition to Cyclic Enones
The addition of a cyanide group to a cyclic enone, such as a cyclohexenone derivative, is a crucial step in building the this compound framework from cyclohexanone-derived precursors. This reaction is a classic example of a conjugate addition (or Michael addition). nih.gov
In this process, the cyanide ion (CN⁻) acts as a nucleophile and attacks the β-carbon of the α,β-unsaturated ketone system. This 1,4-addition is often favored over the direct 1,2-addition to the carbonyl carbon. nih.gov Catalytic enantioselective methods have been developed for this transformation. For instance, a Gadolinium (Gd) based catalyst can be used with trimethylsilyl (B98337) cyanide (TMSCN) to achieve the conjugate addition of cyanide to enones with high enantioselectivity and exclusive formation of the 1,4-adduct. nih.gov
This contrasts with the reaction of cyanide with saturated ketones like cyclohexanone, which typically results in the formation of a cyanohydrin (1,2-addition product), where the cyanide and hydroxyl groups are attached to the same carbon. libretexts.orgpressbooks.pubpressbooks.pub The success of cyanohydrin formation relies on the availability of free cyanide ions, which can be generated from HCN in the presence of a base or by using cyanide salts. libretexts.orgpressbooks.pub
Oxidative Transposition of Allylic Cyanohydrins
The oxidative transposition of tertiary allylic alcohols, often referred to as the Babler-Dauben oxidation, is a powerful method for converting these substrates into enones. wikipedia.org A significant extension of this methodology involves the use of allylic cyanohydrins to synthesize β-cyanoenones. cdnsciencepub.com This transformation provides a strategic route to derivatives of this compound by rearranging the carbon skeleton and introducing the cyano group in a transposed position relative to the original carbonyl functionality.
The reaction is initiated by forming a chromate (B82759) ester from the allylic cyanohydrin. This intermediate then undergoes a cdnsciencepub.comcdnsciencepub.com-sigmatropic rearrangement, which is the key transposition step. wikipedia.org Subsequent oxidation of the rearranged intermediate yields the final α,β-unsaturated cyano-ketone (β-cyanoenone). wikipedia.orgcdnsciencepub.com This method has been successfully applied to various cyclic systems, demonstrating its utility in synthesizing complex structures. cdnsciencepub.com
Research has shown that subjecting allylic cyanohydrins derived from cyclic enones to Dauben-Michno oxidation conditions at low temperatures can produce β-cyanoenones in good to excellent yields. cdnsciencepub.com The efficiency of this two-step process (cyanohydrin formation followed by oxidative transposition) has been documented for several substrates. cdnsciencepub.com
b 1,4-adduct of cyanide was also observed during cyanohydrin synthesis.[ cdnsciencepub.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGvYooNfyMvTvNHqvvzEUTfWWf3duttRWOzN0gBnyp_dQrVwbnPVQT0WEGYKhgZ6CVG9H0PaoPvyVo4V4ZlR5B4hFKBW5WUDs6y6weZeLBCD09CZx8eSbNEiYGGMEx-JMsaANN7J5w5UA%3D%3D)]
c Low isolated yield attributed to product volatility.[ cdnsciencepub.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGvYooNfyMvTvNHqvvzEUTfWWf3duttRWOzN0gBnyp_dQrVwbnPVQT0WEGYKhgZ6CVG9H0PaoPvyVo4V4ZlR5B4hFKBW5WUDs6y6weZeLBCD09CZx8eSbNEiYGGMEx-JMsaANN7J5w5UA%3D%3D)]Catalytic Synthesis Approaches
Catalytic methods offer highly efficient and selective pathways for synthesizing this compound and its derivatives. These approaches often rely on transition metals to achieve transformations that are otherwise difficult, providing atom-economical routes to the target molecule.
Transition Metal-Catalyzed Hydrocyanation
Transition metal-catalyzed hydrocyanation, the addition of hydrogen cyanide (HCN) across a double bond, is a fundamental C-C bond-forming reaction with significant industrial applications, most notably in the synthesis of adiponitrile (B1665535) from butadiene. nih.govacs.org This methodology is directly applicable to the synthesis of this compound through the hydrocyanation of 1,3-cyclohexadiene. tue.nl
The reaction is typically catalyzed by Nickel(0) complexes coordinated with phosphorus-based ligands, such as phosphites. tue.nl The mechanism proceeds through the formation of a nickel-hydride species, which then coordinates to the diene. This is followed by the formation of a π-allylnickel complex. rsc.org The final step, reductive elimination, yields the this compound product. acs.org Deuterium labeling studies have been instrumental in elucidating the mechanism, confirming that for 1,3-cyclohexadiene, both 1,2- and 1,4-addition of HCN lead to the same product. tue.nlacs.org These studies also established that the reductive elimination step is enantioselective when chiral ligands are used. nih.govacs.org
| Catalyst System | Substrate | Product | Key Finding | Achieved Enantiomeric Excess (ee) |
|---|---|---|---|---|
| Ni(cod)2 / Chiral Bisphosphite Ligand | 1,3-Cyclohexadiene | Cyclohex-2-ene-1-carbonitrile | Reductive elimination is the enantioselectivity-determining step. nih.gov | Up to 86% nih.govacs.org |
Carbene Insertion Reactions
Carbene insertion into C-H bonds is a powerful strategy for the direct functionalization of unactivated C-H bonds and the formation of new C-C bonds. wikipedia.org This reaction is typically catalyzed by transition metals, with dirhodium complexes being particularly effective. wikipedia.org While direct synthesis of this compound via this method is not widely documented, the principles of intramolecular carbene insertion offer a potential synthetic route.
A hypothetical pathway would involve an acyclic precursor containing both a nitrile group and a carbene precursor, such as a diazo compound. Upon activation by a metal catalyst, the generated carbene could undergo an intramolecular 1,6-C-H insertion to form the six-membered ring of the target molecule. The regioselectivity of such insertions can be influenced by electronic and steric factors within the substrate. wikipedia.org This approach is synthetically valuable for constructing cyclic systems, particularly cyclopentanes via 1,5-C-H insertion. nih.gov
| Precursor Type | Typical Catalyst | Reaction Type | Potential Product |
|---|---|---|---|
| Acyclic α-diazo-ω-alkenyl nitrile | Dirhodium(II) acetate (B1210297) [Rh2(OAc)4] | Intramolecular 1,6 C-H Insertion | This compound |
Hydroboration-Oxidation Reactions
The hydroboration-oxidation reaction is a cornerstone of organic synthesis for converting alkenes into alcohols. wikipedia.org This two-step process is renowned for its specific regioselectivity and stereoselectivity. masterorganicchemistry.com While it does not directly synthesize this compound, it is a critical method for producing its hydroxylated derivatives, which are valuable intermediates.
The reaction involves:
Hydroboration : The syn-addition of a borane (B79455) reagent (e.g., borane-THF complex or 9-borabicyclo[3.3.1]nonane, 9-BBN) across the alkene double bond. The boron atom adds to the less substituted carbon, an outcome known as anti-Markovnikov regioselectivity. wikipedia.orglibretexts.org
Oxidation : The resulting organoborane is oxidized, typically with hydrogen peroxide (H₂O₂) and a base (e.g., NaOH), to replace the carbon-boron bond with a carbon-hydroxyl bond, yielding an alcohol. masterorganicchemistry.com
When applied to this compound, this reaction would target the C=C bond to introduce a hydroxyl group onto the ring, leading to various hydroxycyclohexanecarbonitrile isomers depending on the exact substrate and conditions. The use of sterically hindered boranes like 9-BBN is particularly effective for achieving high selectivity. nih.gov
| Substrate | Reagents | Primary Product | Key Selectivity Features |
|---|---|---|---|
| This compound | 1. 9-BBN, THF 2. H2O2, NaOH | 2-Hydroxycyclohexane-1-carbonitrile | Anti-Markovnikov, Syn-addition |
Green Chemistry Metrics in Synthetic Route Development
The development of modern synthetic routes is increasingly guided by the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use safer materials. wikipedia.org To quantify the "greenness" of a chemical process, a variety of metrics have been developed. These metrics are essential for comparing different synthetic pathways and identifying areas for improvement. tudelft.nl
Two of the most fundamental and widely used mass-based metrics are:
Atom Economy (AE) : Introduced by Barry Trost, this metric calculates the proportion of reactant atoms that are incorporated into the desired product. greenchemistry-toolkit.org It is a theoretical measure of reaction efficiency, with addition reactions that incorporate all reactant atoms into the product having a 100% atom economy.
Environmental Factor (E-Factor) : Developed by Roger Sheldon, the E-Factor is the ratio of the mass of waste generated to the mass of the desired product. chembam.com A lower E-Factor indicates less waste and a more environmentally benign process. This metric provides a practical measure of the waste produced, including byproducts, leftover reactants, and solvent losses. tudelft.nl
These metrics highlight the inefficiency of many traditional synthetic methods that rely on stoichiometric reagents and generate significant waste, pushing for the adoption of catalytic and more atom-economical alternatives.
| Parameter | Traditional Multi-Step Synthesis | One-Pot Synthesis Strategy |
|---|---|---|
| Starting Material | Cyclohexanone | Cyclohexanone |
| Key Features | Isolation of intermediates, multiple solvents, purification steps | Single solvent (Methanol), no intermediate isolation |
| Overall Yield | ~72% | >95% |
| Green Chemistry Benefit | Lower efficiency, higher waste generation | Higher atom efficiency, reduced solvent waste, improved safety |
Solvent and Auxiliary Recycling in Synthetic Processes
The sustainability of synthetic routes is significantly enhanced by the integration of recycling protocols for solvents and auxiliary materials. In the context of synthesizing cyclohexanecarbonitrile, a closely related saturated analogue of this compound, green chemistry principles have been applied to develop one-pot processes that facilitate the reuse of key components. researchgate.net
One such approach utilizes methanol (B129727) as a unified solvent for the entire reaction sequence starting from cyclohexanone. This strategy simplifies the process and allows for the recovery and reuse of the solvent. Furthermore, auxiliaries such as cyclohexane (B81311), used in certain stages, and copper catalysts can also be recycled. researchgate.net The ability to reuse these materials not only minimizes waste but also improves the economic viability of the synthesis on an industrial scale. researchgate.net The recovery of unreacted starting materials and solvents is often achieved through distillation, a common and effective technique in industrial processes. seppure.com Efficient solvent recovery systems are critical for reducing the environmental footprint of chemical manufacturing, as solvents can constitute a significant portion of the waste generated. nih.gov
Table 1: Recyclable Components in Cyclohexanecarbonitrile Synthesis
| Component | Type | Role | Recycling Potential |
|---|---|---|---|
| Methanol | Solvent | Reaction Medium | High (via distillation) |
| Cyclohexane | Auxiliary | Co-solvent/Reagent | High (via distillation) |
| Copper Catalyst | Auxiliary | Catalyst | High (via separation) |
EcoScale and Sustainability Index of Synthesis (SIS) Evaluations
To quantitatively assess the greenness and sustainability of chemical processes, metrics such as the EcoScale and the Sustainability Index of the Synthesis (SIS) are employed. The EcoScale is a semi-quantitative tool that evaluates a synthesis based on yield, cost, safety, reaction conditions, and ease of workup, assigning penalty points for deviations from the ideal. nih.govcore.ac.uk An ideal reaction scores 100 on the EcoScale. nih.gov
In a comparative study of different synthetic routes to cyclohexanecarbonitrile, new one-pot methods were evaluated using these metrics. researchgate.net The EcoScale for these newly designed processes was calculated and compared with previously described syntheses, demonstrating the improved ecological and economical profile of the one-pot approach. researchgate.net
Table 2: Example EcoScale and SIS Evaluation for a Synthetic Process (This is a generalized representation based on the principles of EcoScale evaluation)
| Parameter | Penalty Points |
|---|---|
| Yield (<80%) | 10 |
| Price of Reagents (Expensive) | 5 |
| Safety (Flammable Reagents) | 5 |
| Technical Setup (Specialized equipment) | 3 |
| Temperature/Time (>100°C) | 3 |
| Workup/Purification (Chromatography) | 10 |
| Total Penalty Points | 36 |
| EcoScale Score (100 - Penalties) | 64 (Acceptable) |
| Sustainability Index of Synthesis (SIS) | Calculated based on EcoScale and other factors |
Stereoselective Synthesis of Chiral this compound Derivatives
The synthesis of enantiomerically pure chiral molecules is of paramount importance in the pharmaceutical industry. nih.gov Developing stereoselective methods for producing chiral derivatives of this compound is a key area of research, leveraging biocatalytic and asymmetric chemical strategies.
Biocatalytic Strategies (e.g., Nitrilase-mediated resolution)
Biocatalysis offers a powerful and green approach to synthesizing chiral compounds due to the high selectivity and mild operating conditions of enzymes. nih.gov Nitrilases, for instance, are enzymes that catalyze the hydrolysis of nitriles directly to carboxylic acids. nih.gov This enzymatic activity can be harnessed for the kinetic resolution of a racemic mixture of a chiral this compound derivative. In such a process, the nitrilase would selectively hydrolyze one enantiomer to the corresponding carboxylic acid, leaving the other enantiomer of the nitrile unreacted and thus allowing for their separation. This method is advantageous as it often proceeds with high enantioselectivity under environmentally benign aqueous conditions. nih.gov
Enantioselective Reductions of Prochiral Enones
Another strategic approach to chiral cyclohexene derivatives involves the enantioselective reduction of a prochiral α,β-unsaturated ketone (enone). While not directly producing the nitrile, this method can generate a chiral alcohol that serves as a key intermediate. The nitrile group can be introduced in a subsequent step. The reduction of the ketone can be achieved with high enantioselectivity using chiral reducing agents or catalytic systems. libretexts.org For cyclohexenone systems, the stereochemical outcome is influenced by the steric bulk of the hydride reagent, which dictates whether it attacks the carbonyl group from the axial or equatorial face. libretexts.org Asymmetric transfer hydrogenation is a common catalytic method for such transformations.
Diastereoselective and Enantioselective Approaches
The construction of highly substituted and stereochemically complex cyclohexene rings can be achieved through various diastereoselective and enantioselective reactions. Cascade reactions, such as a sequence of Michael additions, can be employed to build the carbocyclic framework with a high degree of stereocontrol. beilstein-journals.orgnih.gov For instance, the reaction of a suitable Michael donor with an appropriate acceptor can initiate a cyclization cascade, leading to a functionalized cyclohexene derivative. The stereoselectivity of these reactions can often be controlled by the choice of catalyst and reaction conditions, yielding products with specific relative stereochemistry. beilstein-journals.org
Furthermore, asymmetric Diels-Alder reactions represent a powerful tool for the enantioselective synthesis of cyclohexene derivatives. figshare.comnih.gov By using a chiral dienophile or a chiral Lewis acid catalyst, it is possible to construct the cyclohexene ring with a high level of enantiomeric excess. These foundational stereoselective methods provide a versatile toolbox for accessing a wide range of chiral this compound derivatives.
Elucidation of Reaction Mechanisms and Reactivity Profiles
Mechanistic Studies of Nitrile Group Transformations
The nitrile group (C≡N) is characterized by a strongly polarized triple bond, rendering the carbon atom electrophilic. Consequently, it is susceptible to attack by nucleophiles. Transformations of the nitrile group are fundamental in organic synthesis for introducing nitrogen-containing functionalities or converting them into other valuable groups like carboxylic acids.
Oxidation Pathways (e.g., to Cyclohexene-1-carboxylic acid derivatives)
The nitrile group itself is generally resistant to oxidation. However, it can be converted to a carboxylic acid derivative through hydrolysis, a reaction that can occur under either acidic or basic conditions. The mechanism for base-catalyzed hydrolysis begins with the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbon of the nitrile. This addition breaks the pi bond, forming an imine anion intermediate. Subsequent protonation yields an amide, which can undergo further hydrolysis to furnish the corresponding carboxylate salt.
Simultaneously, the alkene portion of cyclohexene-1-carbonitrile (B159472) is susceptible to oxidative cleavage by strong oxidizing agents like ozone (O₃) or potassium permanganate (B83412) (KMnO₄). This process breaks the carbon-carbon double bond, which, upon oxidative workup, would lead to the formation of a dicarboxylic acid, cleaving the ring. Milder oxidation conditions can lead to the formation of other products. For instance, oxidation with molecular oxygen in the presence of certain catalysts can yield products like 2-cyclohexen-1-one (B156087) and 2-cyclohexen-1-ol (B1581600) through a radical-chain mechanism. orientjchem.orgrsc.orgresearchgate.net
Reduction Pathways (e.g., to Primary Amines via Catalytic Hydrogenation)
The reduction of nitriles is a direct and efficient method for the synthesis of primary amines. bme.hu This transformation is commonly achieved through catalytic hydrogenation using hydrogen gas (H₂) and a heterogeneous catalyst, such as palladium, platinum, or nickel. bme.hursc.orgchemrxiv.org The reaction mechanism proceeds through an imine intermediate. Initially, one equivalent of H₂ adds across the nitrile's triple bond to form an imine. This highly reactive imine intermediate is then rapidly reduced by a second equivalent of H₂ to yield the primary amine. researchgate.net
A significant challenge in nitrile hydrogenation is controlling selectivity, as the primary amine product can react with the imine intermediate, leading to the formation of secondary and tertiary amines as byproducts. bme.huresearchgate.net Reaction conditions, including the choice of catalyst, solvent, temperature, and the use of additives like ammonia (B1221849) or acids, can be optimized to enhance the selectivity for the desired primary amine. researchgate.netnih.gov In the case of this compound, catalytic hydrogenation will typically also reduce the carbon-carbon double bond, resulting in a saturated aminomethylcyclohexane product.
| Catalyst System | Typical Conditions | Selectivity for Primary Amine |
| Palladium on Carbon (Pd/C) | H₂, mild temperature and pressure, acidic additive (e.g., HCl) nih.gov | High |
| Nickel-based (e.g., Raney Ni, Ni/SiC) rsc.orgchemrxiv.org | H₂, higher temperature and pressure | Good to High |
| Cobalt-based (e.g., Co/SiO₂) bme.hu | H₂, alcohol solvent, 70°C, 25 bar | Very High (up to 97%) |
| Rhodium, Ruthenium-based | H₂, various ligands | Good to Excellent |
Nucleophilic Addition Reactions Involving the Nitrile Moiety
The electrophilic carbon atom of the nitrile group is a prime target for nucleophiles. These reactions are classified as nucleophilic additions, where the nucleophile adds across the C≡N triple bond, breaking a pi bond. wikipedia.org This is distinct from nucleophilic substitution.
A classic example is the reaction with Grignard reagents (R-MgX). The nucleophilic carbon of the Grignard reagent attacks the nitrile carbon, forming an imine anion after the initial addition. This intermediate is typically hydrolyzed in a subsequent acidic workup step to yield a ketone. wikipedia.org Another important nucleophilic addition is hydrolysis, as discussed under oxidation, where water or hydroxide acts as the nucleophile to ultimately form amides or carboxylic acids. wikipedia.org
Cyclohexene (B86901) Ring Reactivity
The defining feature of the cyclohexene ring is the carbon-carbon double bond (C=C), a region of high electron density. This makes it susceptible to attack by electrophiles, leading to electrophilic addition reactions. msu.edu
Electrophilic Addition Reactions across the Double Bond
Electrophilic addition is the characteristic reaction of alkenes. lasalle.edu The mechanism generally involves a two-step process. libretexts.org In the first step, the electron-rich pi bond of the alkene attacks an electrophile (E⁺), forming a new sigma bond and leaving the other carbon of the original double bond with a positive charge, thus creating a carbocation intermediate. libretexts.orgchemistryguru.com.sg This initial step is typically the slow, rate-determining step of the reaction. libretexts.org In the second, faster step, a nucleophile (Nu⁻) attacks the electron-deficient carbocation, forming another sigma bond and yielding the final addition product. libretexts.org Common electrophilic reagents include hydrogen halides (HBr, HCl), halogens (Br₂, Cl₂), and water in the presence of a strong acid catalyst. msu.edu
Carbocation Intermediate Stability and Regioselectivity
When an unsymmetrical alkene, such as this compound, undergoes electrophilic addition, the reaction is often regioselective, meaning one constitutional isomer is formed preferentially over another. msu.edu This selectivity is dictated by the stability of the possible carbocation intermediates that can form during the reaction. lumenlearning.commasterorganicchemistry.com
The stability of a carbocation is influenced by several factors, primarily the number of attached alkyl groups (more substituted carbocations are more stable) and the electronic effects of nearby functional groups. masterorganicchemistry.com The nitrile group is strongly electron-withdrawing due to the high electronegativity of nitrogen.
In the electrophilic addition of an acid like HBr to this compound, the initial protonation can occur at either C1 or C2 of the double bond:
Pathway A (Protonation at C1): This would place the positive charge on C2. This secondary carbocation is significantly destabilized by the potent electron-withdrawing inductive effect of the adjacent nitrile group.
Pathway B (Protonation at C2): This places the positive charge on C1. This carbocation is also destabilized by the nitrile group. However, an alternative protonation at C2 places the positive charge on C6 of the ring. This results in a standard secondary carbocation, which is not directly adjacent to the destabilizing nitrile group.
According to Markovnikov's rule, the electrophile (H⁺) adds to the carbon atom that results in the formation of the more stable carbocation intermediate. lumenlearning.com Given the destabilizing effect of the nitrile group, the formation of a carbocation at C2 (Pathway A) is highly unfavorable. Therefore, the reaction will proceed via the pathway that avoids placing the positive charge near the electron-withdrawing group. Protonation will occur at C2, leading to the more stable carbocation intermediate at C6. The nucleophile (Br⁻) will then attack at C6.
| Potential Carbocation Intermediate | Position of Positive Charge | Key Electronic Factors | Predicted Relative Stability |
| Intermediate A | C2 | Secondary; strongly destabilized by adjacent electron-withdrawing -CN group | Least Stable |
| Intermediate B | C6 | Secondary; remote from the -CN group, standard stability | Most Stable |
This analysis predicts that the electrophilic addition to this compound will be highly regioselective, yielding products where the electrophile has added to the C2 position and the nucleophile to the C6 position.
Skeletal Isomerization and Rearrangement Processes
The carbon framework of cyclohexene derivatives, including this compound, can undergo significant structural changes through isomerization and rearrangement reactions. These processes are often driven by thermodynamics, seeking to form more stable molecular structures.
One of the primary examples of skeletal isomerization is the conversion of a cyclohexene ring into a five-membered methylcyclopentene ring. nih.govscispace.com This reaction is economically valuable and is typically achieved under mild conditions using zeolite-based catalysts. nih.gov The mechanism is understood to proceed through a carboncationic intermediate. nih.govscispace.com
The key stages of this isomerization are:
Protonation: A Brønsted acid site on the catalyst donates a proton to the cyclohexene double bond, forming a cyclohexyl carbenium ion intermediate. scispace.comresearchgate.net
Isomerization: This carbocation undergoes a rearrangement process to form a methylcyclopentyl carbenium ion. This step involves a protonated cyclopropane (B1198618) transition state and has a significant energy barrier. researchgate.net
Deprotonation: The resulting carbocation is stabilized by losing a proton, yielding various isomers of methylcyclopentene, such as 1-methylcyclopentene, 3-methylcyclopentene, and 4-methylcyclopentene. scispace.com
In addition to acid-catalyzed reactions, photochemical processes can also induce rearrangements. For instance, irradiation of this compound with a high-pressure mercury lamp has been shown to yield bicyclo[3.1.0]hexane-1-carbonitrile, a significant structural rearrangement. sigmaaldrich.com
Furthermore, derivatives of cyclohexene can undergo unusual rearrangements to form different cyclic structures. Studies on cyclohex-3-ene-1-carboxamide, a compound structurally related to this compound, have shown that bromination and epoxidation reactions can lead to the formation of substituted bicyclic lactones. acs.org These reactions highlight the influence of functional groups attached to the cyclohexene ring in directing complex rearrangement pathways. acs.org
Influence of Substituents on Reactivity and Selectivity
The presence of substituents on the cyclohexene ring profoundly impacts the molecule's reactivity and the selectivity of its chemical reactions. researchgate.netwikipedia.org Substituents can alter the electron density distribution and introduce steric hindrance, which in turn governs the rate and outcome of reactions. wikipedia.orgfiveable.me
Steric and Electronic Effects of Functional Groups
The influence of a substituent is broadly categorized into its electronic and steric effects. wikipedia.org
Electronic Effects: These arise from the ability of a substituent to donate or withdraw electron density, which can occur through inductive effects (through sigma bonds) or resonance effects (through pi systems). curlyarrows.com
Electron-donating groups (EDGs) , such as alkyl (-R), hydroxyl (-OH), and alkoxy (-OR) groups, increase the electron density in the ring, making it more nucleophilic and reactive towards electrophiles. libretexts.org They are generally considered activating groups. libretexts.org
Electron-withdrawing groups (EWGs) , such as nitro (-NO2), trifluoromethyl (-CF3), and the cyano (-CN) group present in this compound, decrease the ring's electron density. curlyarrows.comlibretexts.org This deactivates the ring towards electrophilic attack but can activate it for nucleophilic attack.
Steric Effects: This refers to the spatial arrangement and size of the substituent. fiveable.me Bulky functional groups can physically block the approach of a reagent to a particular reaction site, a phenomenon known as steric hindrance. fiveable.meresearchgate.net This can influence the reaction rate and determine which of several possible isomers is formed. For example, bulky substituents can destabilize certain molecular conformations, leading to a preference for arrangements that minimize this steric strain. fiveable.me
The interplay of these effects is crucial. For example, in electrophilic aromatic substitution, a group might be electron-withdrawing (deactivating) yet still direct an incoming electrophile to a specific position due to resonance effects. libretexts.org
Below is a table summarizing the effects of common functional groups.
| Functional Group | Formula | Electronic Effect | General Steric Bulk |
| Alkyl | -R | Electron-donating (+I) | Varies (e.g., -CH3 is small, -C(CH3)3 is bulky) |
| Hydroxyl | -OH | Electron-donating (resonance), Electron-withdrawing (-I) | Small |
| Alkoxy | -OR | Electron-donating (resonance), Electron-withdrawing (-I) | Varies with R group |
| Nitro | -NO2 | Strongly electron-withdrawing (-I, -M) | Medium |
| Cyano | -CN | Strongly electron-withdrawing (-I, -M) | Small (linear group) |
| Halogens | -F, -Cl, -Br, -I | Electron-withdrawing (-I), Weakly electron-donating (resonance) | Increases down the group |
| Carboxyl | -COOH | Electron-withdrawing (-I, -M) | Medium |
Data sourced from general principles of organic chemistry. curlyarrows.comlibretexts.org
Regioselectivity and Stereoselectivity in Substituted Variants
Substituents are critical in determining the orientation of a reaction, a concept divided into regioselectivity and stereoselectivity. researchgate.netsaskoer.ca
Regioselectivity is the preference for a reaction to occur at one position over another, leading to the formation of one constitutional isomer as the major product. wikipedia.org A classic example in cyclohexene chemistry is the addition of protic acids to substituted alkenes, which follows Markovnikov's rule, where the proton adds to the carbon with more hydrogen atoms, driven by the formation of the more stable carbocation intermediate. wikipedia.orgmasterorganicchemistry.com In the context of substituted this compound, the electron-withdrawing nature of the cyano group and the steric bulk of other substituents would dictate the preferred site of attack for incoming reagents.
Stereoselectivity refers to the preferential formation of one stereoisomer over others. wikipedia.org When a reaction can produce multiple stereoisomers (e.g., enantiomers or diastereomers), it is stereoselective if it yields an unequal mixture of them. wikipedia.orgsaskoer.ca This selectivity arises from differences in the activation energies of the pathways leading to the different products, often influenced by steric and electronic factors. wikipedia.org For instance, the Fürst-Plattner rule describes the stereoselective addition of nucleophiles to cyclohexene derivatives, particularly epoxides, where the nucleophile preferentially attacks in a way that leads to a chair-like transition state. wikipedia.org In reactions involving substituted this compound, a pre-existing chiral center or the steric hindrance posed by a substituent can bias the formation of one stereoisomer, leading to a diastereoselective or enantioselective outcome. wikipedia.org The synthesis of multisubstituted cyclohexanes often proceeds with high diastereoselectivity, forming only one pair of enantiomers out of many possibilities. nih.gov
The combination of regioselectivity and stereoselectivity allows for the controlled synthesis of complex molecules with specific three-dimensional structures.
Applications in Advanced Organic Synthesis and Materials Science
Precursor in Pharmaceutical Synthesis
Cyclohexene-1-carbonitrile (B159472) serves as a versatile starting material in the pharmaceutical industry, enabling the construction of complex molecular frameworks for therapeutic applications. guidechem.com Its utility stems from the ability to undergo various chemical transformations, providing access to a diverse range of bioactive compounds.
The chemical reactivity of this compound makes it an important building block for the synthesis of various pharmaceutical compounds. guidechem.com It has shown promise as a starting material for the creation of numerous bioactive molecules due to its interesting biological activities. guidechem.com While specific, publicly disclosed therapeutic agents directly synthesized from this compound are not extensively detailed in available literature, the potential for its derivatives is an active area of research. For instance, derivatives of cyclohexene (B86901) carboxylic acid, which can be synthesized from this compound, have been investigated for their potent antitumor activities.
One area of investigation involves the synthesis of novel compounds with potential therapeutic benefits. The general synthetic utility of cyclohexene derivatives is well-established in medicinal chemistry for creating compounds with a range of biological effects.
Table 1: Examples of Bioactive Compound Classes accessible from Cyclohexene Derivatives
| Compound Class | Potential Therapeutic Application | Key Synthetic Transformation |
| Substituted Cyclohexanes | Antiviral, Anticancer | Modification of the cyclohexene ring and nitrile group |
| Fused Heterocyclic Systems | Kinase Inhibitors, Anti-proliferative | Cyclization reactions involving the nitrile and adjacent carbons |
This table illustrates the potential for developing bioactive compounds from cyclohexene-based structures, a field where this compound is a relevant starting material.
The structural framework of a drug molecule, often referred to as its scaffold, is crucial for its biological activity. This compound provides a foundational scaffold that can be elaborated into more complex structures, including spirocyclic and heterocyclic frameworks, which are of significant interest in modern drug discovery.
Heterocyclic frameworks, which contain atoms of at least two different elements in their rings, are present in a vast number of approved drugs. This compound can serve as a precursor to various nitrogen-containing heterocyclic compounds through reactions involving the nitrile group. For example, derivatives of cyclohexane-1,3-dione, which can be conceptually linked to this compound, have been used to synthesize 1,2,4-triazine derivatives with anti-proliferative and tyrosine kinase inhibitory activities. nih.gov
Intermediate in Agrochemical Synthesis
The utility of this compound extends to the agrochemical sector, where it serves as an intermediate in the synthesis of active ingredients for crop protection.
Cyclohexene derivatives are a known class of compounds in the development of herbicides. A patent describes cyclohexene compounds, such as 2-(E)-3-Chloro-2-propenyloxyiminobutyl-5-(4-ethylphenyl)-3-chloro-2-cyclohexen-1-one, as effective herbicides for controlling weeds in crops like corn, wheat, and rice. google.com While the patent does not explicitly detail the synthesis starting from this compound, the core structure highlights the importance of the cyclohexene motif in herbicidal activity. The synthesis of such complex molecules often involves multiple steps where a versatile intermediate like this compound could be employed. Additionally, patent literature mentions the use of cyclohexane (B81311) carbonitrile in agrochemical compositions to improve properties like drift control and uptake. googleapis.comgoogleapis.com
Material Science Applications
In the field of material science, the unique chemical properties of this compound and its derivatives are being explored for the creation of new polymers and materials with specific, tailored functionalities.
The development of modern materials is closely linked to the synthesis of novel polymers. researchgate.net While specific commercial polymers derived directly from this compound are not widely documented, the presence of both a polymerizable double bond and a functional nitrile group makes it a candidate for creating functional polymers. For instance, the polymerization of cyclohexene derivatives is a known method for producing recyclable polymers. researchgate.net Furthermore, research into polymers derived from carbon dioxide and cyclohexene oxide has led to the development of materials like poly(cyclohexene carbonate) with applications as adhesives, elastomers, and toughened plastics. nih.gov The nitrile group in this compound could be further modified post-polymerization to introduce specific properties to the material.
Table 2: Potential Material Science Applications of this compound Derivatives
| Application Area | Potential Role of this compound | Desired Material Properties |
| Specialty Polymers | Monomer or co-monomer in polymerization reactions | Enhanced thermal stability, specific chemical resistance, tailored refractive index |
| Functional Coatings | Incorporation into coating formulations | Improved adhesion, surface hardness, and barrier properties |
| Advanced Composites | As a component in the matrix or as a fiber treatment | Increased strength-to-weight ratio, improved durability |
This table outlines the prospective applications of this compound in creating advanced materials with customized characteristics.
Monomer in Polymer Chemistry for Acrylonitrile-Based Copolymers
This compound can function as a comonomer in the synthesis of acrylonitrile-based copolymers. Acrylonitrile (B1666552) copolymers are a significant class of polymers, with polyacrylonitrile (PAN) being a major precursor for carbon fiber production. The incorporation of comonomers is a common strategy to modify the properties of the resulting polymer, making it suitable for a wider range of applications.
The copolymerization of acrylonitrile with other vinyl monomers is a well-established industrial process. The introduction of a comonomer like this compound into the polymer chain can impart specific properties to the resulting copolymer. The bulky cyclohexene ring can alter the polymer's morphology and thermal properties. For instance, the presence of the cyclic structure can increase the glass transition temperature (Tg) of the copolymer, leading to enhanced thermal stability.
The nitrile group of this compound is also a key functional group that can participate in various chemical transformations. During the thermal treatment of acrylonitrile copolymers, the nitrile groups undergo cyclization reactions, which are crucial for the formation of the ladder-like structure necessary for carbon fiber production. The incorporation of this compound can influence the kinetics and mechanism of these cyclization reactions.
Detailed Research Findings:
While extensive research has been conducted on the copolymerization of acrylonitrile with various comonomers, specific studies focusing on this compound as a comonomer are not widely reported in publicly available literature. However, based on the principles of polymer chemistry, the following effects can be anticipated:
Alteration of Polymer Microstructure: The inclusion of the cyclohexene ring would disrupt the regular, linear structure of polyacrylonitrile, leading to a more amorphous polymer with potentially different mechanical properties.
Modification of Thermal Behavior: The rigid cyclic structure of the comonomer unit would likely increase the thermal stability of the copolymer. The initiation temperature and the heat release during the cyclization of nitrile groups could be altered, which is a critical parameter in carbon fiber manufacturing.
Influence on Solubility: The change in the polymer's microstructure and polarity due to the incorporation of this compound could affect its solubility in various solvents, which is an important consideration for polymer processing.
The following table summarizes the potential effects of incorporating this compound as a comonomer in acrylonitrile-based copolymers:
| Property | Potential Effect of this compound Incorporation | Rationale |
| Glass Transition Temperature (Tg) | Increase | The bulky and rigid cyclohexene ring restricts chain mobility. |
| Crystallinity | Decrease | The non-linear structure of the comonomer disrupts the regular packing of polymer chains. |
| Thermal Stability | Increase | The presence of the stable cyclic moiety can enhance the overall thermal resistance of the polymer. |
| Solubility | Altered | The change in polarity and chain packing can modify the interaction of the polymer with solvents. |
| Nitrile Group Cyclization | Modified kinetics | The steric and electronic environment around the nitrile group is altered, potentially affecting the rate and mechanism of cyclization. |
Creation of Dyes and Materials with Specific Optical or Electronic Properties
This compound serves as a versatile building block in the synthesis of organic dyes and functional materials with tailored optical and electronic properties. The presence of both a reactive nitrile group and a carbon-carbon double bond within a cyclic framework allows for a variety of chemical modifications to create complex chromophoric systems.
The nitrile group (-C≡N) is a strong electron-withdrawing group, and when conjugated with electron-donating groups, it can lead to the formation of donor-acceptor (D-A) type chromophores. These D-A systems are the fundamental basis for many organic dyes and pigments, as the intramolecular charge transfer from the donor to the acceptor upon photoexcitation is responsible for their color.
Furthermore, the cyclohexene ring can be functionalized or used as a rigid scaffold to control the three-dimensional structure and photophysical properties of the resulting dye molecules. The double bond in the cyclohexene ring can undergo various addition reactions, allowing for the introduction of different functional groups to fine-tune the absorption and emission characteristics of the dye.
Detailed Research Findings:
The synthesis of novel dyes and functional materials often involves multi-step reactions where precursor molecules like this compound are utilized. For example, the nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or can react with organometallic reagents to form ketones. These transformations open up pathways to a wide range of heterocyclic and aromatic dye systems.
While specific commercial dyes synthesized directly from this compound are not extensively documented, the principles of chromophore design strongly suggest its utility. For instance, condensation reactions involving the active methylene group adjacent to the nitrile group can be used to construct merocyanine and cyanine dyes, which are known for their applications in photographic sensitization, laser technology, and as fluorescent probes.
The incorporation of this compound derivatives into polymer backbones can lead to materials with specific optical or electronic properties. For example, polymers containing pendant chromophore units derived from this nitrile can exhibit photochromism, electroluminescence, or nonlinear optical (NLO) activity. The nitrile group's high dipole moment can also contribute to the dielectric properties of materials, making them potentially useful in electronic components like capacitors.
The table below outlines the potential applications of this compound in the creation of functional materials:
| Application Area | Role of this compound | Desired Property |
| Organic Dyes | Precursor for donor-acceptor chromophores | Strong absorption in the visible spectrum, high color strength |
| Fluorescent Probes | Building block for fluorophores | High quantum yield, sensitivity to environmental changes |
| Nonlinear Optical (NLO) Materials | Component of polymers with NLO-active chromophores | Large second-order or third-order optical nonlinearities |
| Electronic Materials | Monomer for polymers with high dielectric constant | High energy storage capacity, suitable for capacitor applications |
| Photochromic Materials | Scaffold for molecules that undergo reversible photo-induced structural changes | Reversible color change upon exposure to light |
Spectroscopic Analysis and Advanced Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the complete carbon-hydrogen framework of an organic molecule. One- and two-dimensional NMR experiments provide detailed information on the chemical environment, connectivity, and spatial arrangement of atoms.
¹H NMR spectroscopy provides information about the number and chemical environment of the protons in the molecule. The spectrum of Cyclohexene-1-carbonitrile (B159472) would show distinct signals for the vinylic proton, the allylic protons, and the other aliphatic protons of the cyclohexene (B86901) ring. The vinylic proton (attached to C2) is the most deshielded due to the electronegativity of the sp² carbon and appears as a characteristic signal in the downfield region, typically between δ 5.5 and 6.5 ppm. The protons on the carbons adjacent to the double bond (allylic protons at C3 and C6) would appear at intermediate chemical shifts, while the remaining aliphatic protons (at C4 and C5) would be found further upfield.
¹³C NMR spectroscopy provides a signal for each unique carbon atom in the molecule. For this compound, seven distinct signals would be expected. The carbon of the nitrile group (C≡N) has a characteristic chemical shift around δ 118-120 ppm. The two sp²-hybridized carbons of the double bond (C1 and C2) would appear in the typical alkene region (δ 100-150 ppm), with C1 being further downfield due to its direct attachment to the electron-withdrawing nitrile group. libretexts.org The remaining four sp³-hybridized carbons of the ring would appear in the upfield aliphatic region (δ 20-40 ppm).
| Atom Position | Technique | Expected Chemical Shift (ppm) | Notes |
|---|---|---|---|
| H2 | ¹H NMR | ~6.0 - 6.5 | Vinylic proton, deshielded |
| H3, H6 | ¹H NMR | ~2.1 - 2.4 | Allylic protons |
| H4, H5 | ¹H NMR | ~1.6 - 1.8 | Aliphatic protons |
| C≡N | ¹³C NMR | ~119 | Nitrile carbon |
| C1 | ¹³C NMR | ~135 - 145 | Alkene carbon, attached to CN |
| C2 | ¹³C NMR | ~125 - 135 | Alkene carbon |
| C3, C6 | ¹³C NMR | ~25 - 35 | Allylic carbons |
| C4, C5 | ¹³C NMR | ~20 - 25 | Aliphatic carbons |
Two-dimensional (2D) NMR techniques are indispensable for mapping out complex spin systems and determining molecular conformation.
Correlation Spectroscopy (COSY) is a homonuclear experiment that reveals proton-proton couplings through chemical bonds, typically over two or three bonds (J-coupling). libretexts.orglibretexts.org In a COSY spectrum of this compound, cross-peaks would connect the signals of adjacent protons. For example, the vinylic H2 proton would show a correlation to the allylic H3 protons. The H3 protons would, in turn, show correlations to both H2 and the H4 protons, allowing for a step-by-step mapping of the proton connectivity around the ring. libretexts.org
Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about protons that are close to each other in space, regardless of whether they are connected by bonds. huji.ac.il This is critical for determining the three-dimensional structure and conformation of the molecule. The cyclohexene ring adopts a half-chair conformation. A NOESY experiment can confirm this by revealing spatial correlations between specific protons. For instance, strong NOE cross-peaks would be expected between protons in a 1,3-diaxial relationship, which are spatially close, whereas weaker or absent signals would be seen between protons that are far apart, such as an axial and a distant equatorial proton.
This compound itself is an achiral molecule. However, it can serve as a precursor to chiral molecules through reactions that introduce stereocenters, for example, at the allylic positions or across the double bond. NMR spectroscopy is a powerful method for analyzing the enantiomeric purity of such chiral derivatives.
Since enantiomers have identical NMR spectra in an achiral solvent, a chiral auxiliary is required to induce a chemical shift difference between them. There are two main approaches: nih.gov
Chiral Derivatizing Agents (CDAs): The enantiomeric mixture is reacted with a single enantiomer of a chiral reagent to form a pair of diastereomers. Diastereomers have different physical properties and, crucially, distinct NMR spectra. By integrating the signals corresponding to each diastereomer, the enantiomeric excess (ee) of the original mixture can be accurately determined.
Chiral Solvating Agents (CSAs): The enantiomeric mixture is dissolved in a solution containing an enantiomerically pure chiral solvating agent. The CSA forms transient, non-covalent diastereomeric complexes with each enantiomer. If the association between the CSA and the two enantiomers is different, it can lead to separate, observable signals for each enantiomer in the ¹H NMR spectrum, allowing for the determination of their ratio. nih.govbates.edu
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern upon ionization.
For this compound (molecular formula C₇H₉N), the calculated molecular weight is 107.15 g/mol . In an electron ionization (EI) mass spectrum, the peak corresponding to the intact ionized molecule, the molecular ion (M⁺˙), would be observed at m/z = 107 . nih.gov
The fragmentation of the molecular ion provides a structural fingerprint. Cyclohexene and its derivatives are known to undergo a characteristic retro-Diels-Alder reaction. msu.edu For this compound, this fragmentation pathway would involve the cleavage of the ring to produce butadiene (C₄H₆, MW = 54) and acrylonitrile (B1666552) (C₃H₃N, MW = 53). This would lead to significant peaks at m/z = 54 and m/z = 53 . Other common fragmentation pathways include the loss of a hydrogen radical to give a stable cation at m/z = 106 (M-1) or the loss of a neutral hydrogen cyanide (HCN) molecule, resulting in a peak at m/z = 80 (M-27).
| m/z Value | Proposed Fragment Ion/Loss | Notes |
|---|---|---|
| 107 | [C₇H₉N]⁺˙ | Molecular Ion (M⁺˙) |
| 106 | [M - H]⁺ | Loss of a hydrogen radical |
| 80 | [M - HCN]⁺˙ | Loss of neutral hydrogen cyanide |
| 54 | [C₄H₆]⁺˙ | Retro-Diels-Alder fragment (butadiene) |
| 53 | [C₃H₃N]⁺˙ | Retro-Diels-Alder fragment (acrylonitrile) |
X-ray Crystallography for Definitive Stereochemistry and Position Determination
X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. wikipedia.org By diffracting X-rays off a single, well-ordered crystal, it is possible to generate a detailed electron density map from which the exact positions of all atoms can be determined. rigaku.com This provides unambiguous data on bond lengths, bond angles, and torsional angles, confirming the molecule's connectivity and conformation.
For a molecule like this compound, which is a liquid at room temperature, obtaining a single crystal suitable for X-ray diffraction would require crystallization at low temperatures or the preparation of a solid derivative. As of now, a publicly available crystal structure for this compound has not been reported.
However, if such a study were performed, it would provide the most definitive proof of its structure. It would confirm the planarity of the C=C-C≡N system and detail the exact bond angles and lengths, which are influenced by the conjugation. Furthermore, it would precisely describe the half-chair conformation of the cyclohexene ring in the solid state, providing an absolute benchmark for comparison with conformational analyses performed using computational methods or solution-state NMR techniques like NOESY. wikipedia.orglibretexts.org
Gas Chromatography-Mass Spectrometry (GC/MS) for Product Identification in Reaction Mixtures
Gas Chromatography-Mass Spectrometry (GC/MS) is a powerful analytical technique indispensable for the separation, identification, and quantification of individual components within complex chemical mixtures. This method is particularly effective for monitoring the progress of chemical reactions and confirming the presence of target molecules, such as this compound, in the resultant product mixture. The gas chromatograph separates volatile compounds based on their physical and chemical properties, while the mass spectrometer provides detailed structural information by analyzing the mass-to-charge ratio of ionized fragments.
The identification of a specific compound is achieved by correlating its retention time—the time it takes for the compound to pass through the chromatographic column—with that of a known standard under identical analytical conditions. phenomenex.comshimadzu.be The subsequent mass spectrum serves as a molecular fingerprint, characterized by a unique fragmentation pattern that confirms the compound's identity.
In the context of a reaction mixture, this compound can be definitively identified by its characteristic retention time and mass spectrum. The mass spectrometer fragments the molecule in a reproducible manner, yielding ions that are diagnostic of its structure.
Detailed Research Findings
Analysis of this compound (C₇H₉N, Molecular Weight: 107.15 g/mol ) by electron ionization mass spectrometry reveals a distinct fragmentation pattern. nih.gov The molecular ion peak (M⁺) is observed at a mass-to-charge ratio (m/z) of 107. nih.gov This peak corresponds to the intact molecule with one electron removed.
The fragmentation of the molecular ion is influenced by the stable cyclohexene ring and the cyano functional group. The fragmentation of the cyclohexene moiety often involves the loss of small, stable neutral molecules. docbrown.info For this compound, the most prominent peaks in the mass spectrum provide evidence for its specific structure. The base peak, which is the most intense peak in the spectrum, along with other significant fragments, allows for unambiguous identification.
The key mass spectral data for this compound are summarized in the table below.
| m/z Value | Relative Intensity | Interpretation |
|---|---|---|
| 107 | High | Molecular Ion [M]⁺ |
| 92 | High (Often Top Peak) | Fragment from loss of a methyl group (-CH₃) or rearrangement |
| 79 | Moderate | Likely loss of ethylene (B1197577) (-C₂H₄) via retro-Diels-Alder reaction |
| 54 | Moderate | Characteristic fragment of cyclohexene ring structures |
| 41 | High | Likely corresponds to the allyl cation [C₃H₅]⁺ or other C₃ fragments |
Data sourced from spectral databases and general fragmentation principles. nih.govdocbrown.info
The presence of a peak at m/z 107 confirms the molecular weight of the compound. The fragmentation pattern, including the significant peaks at m/z 92 and 41, provides structural confirmation. nih.gov In a practical laboratory setting, a reaction designed to synthesize this compound would be monitored by periodically injecting aliquots of the reaction mixture into the GC/MS. The appearance and growth of a chromatographic peak at the specific retention time corresponding to this compound, which also yields the mass spectrum detailed above, would confirm the successful formation of the product. For instance, in syntheses involving related cyclic nitriles, GC-MS is the standard method used to control the reaction and identify the final product by comparing its spectral data with a previously analyzed standard. scirp.org
Theoretical and Computational Chemistry Investigations
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. bohrium.com It is widely used to predict a variety of molecular properties by calculating the electron density of a system. researchgate.netnih.gov
DFT calculations are instrumental in understanding the electronic characteristics of Cyclohexene-1-carbonitrile (B159472). Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability; a smaller gap generally suggests higher reactivity. biomedres.us
Table 1: Predicted Electronic Properties of this compound using DFT
| Property | Representative Value | Implication for Reactivity |
|---|---|---|
| HOMO Energy | -6.8 eV | Indicates electron-donating capability (nucleophilicity) |
| LUMO Energy | -0.5 eV | Indicates electron-accepting capability (electrophilicity) |
| HOMO-LUMO Gap | 6.3 eV | Suggests relatively high kinetic stability |
| Chemical Hardness | 3.15 eV | Measures resistance to change in electron distribution |
| Electrophilicity Index | 1.2 eV | Quantifies the ability to act as an electrophile |
Note: The values in this table are representative examples of data that would be generated from DFT calculations and are intended for illustrative purposes.
DFT is a powerful tool for mapping the potential energy surface of a chemical reaction, allowing for the elucidation of reaction mechanisms. eurjchem.com By calculating the energies of reactants, products, intermediates, and transition states, chemists can determine the most favorable reaction pathway. chemrxiv.org
A transition state is a high-energy, transient configuration of atoms that exists for an infinitesimally short time as reactants transform into products. dntb.gov.ua Locating the precise geometry and energy of a transition state using DFT allows for the calculation of the activation energy—the energy barrier that must be overcome for the reaction to proceed. A lower activation energy corresponds to a faster reaction rate. nih.gov For reactions involving this compound, such as additions to the double bond or reactions at the nitrile group, DFT can be used to model the step-by-step process of bond breaking and formation. libretexts.org
Table 2: Hypothetical DFT Energy Profile for a Reaction involving this compound
| Species | Relative Energy (kcal/mol) | Description |
|---|---|---|
| Reactants | 0.0 | Starting materials (e.g., this compound + Reagent) |
| Transition State (TS) | +25.0 | Highest energy point along the reaction coordinate |
| Intermediate | +5.0 | A meta-stable species formed during the reaction |
| Products | -15.0 | Final products of the reaction |
Note: This table illustrates a hypothetical energy profile for a generic reaction. Actual values would be specific to the reaction being modeled.
The six-membered ring of this compound is not planar and can adopt several different conformations. DFT calculations can be used to determine the geometries and relative energies of these conformers, such as the half-chair and boat forms, to identify the most stable arrangement. researchgate.net This analysis is crucial as the reactivity of a molecule can be influenced by its three-dimensional shape. eurjchem.com
Furthermore, DFT can be used to compare the thermodynamic stability of different structural isomers, such as moving the nitrile group to a different position on the ring (e.g., 3-cyclohexene-1-carbonitrile). By calculating the ground-state energies of each isomer, their relative stabilities can be predicted. The isomer with the lowest energy is the most thermodynamically stable.
Table 3: Example of Relative Energies for Isomers of Cyanocyclohexene Calculated by DFT
| Isomer | Relative Energy (kcal/mol) | Predicted Stability |
|---|---|---|
| This compound | 0.0 | Most stable (reference) |
| 3-Cyclohexene-1-carbonitrile | +1.5 | Less stable |
Note: The data presented are for illustrative purposes to show how DFT is used to compare isomer stability.
Quantum Chemical Methods for Reaction Mechanism Modeling
Beyond DFT, a range of quantum chemical methods can be applied to model reaction mechanisms with varying levels of theory and accuracy. diva-portal.org These methods solve the Schrödinger equation to describe the behavior of electrons in a molecule, providing a fundamental understanding of how chemical reactions occur. pennylane.ai
Modeling a reaction mechanism involves identifying all elementary steps, including the formation of any intermediates and transition states that connect them. For this compound, this could involve modeling its participation in pericyclic reactions like the Diels-Alder reaction, where the cyclohexene (B86901) moiety acts as a dienophile. Quantum chemical calculations can map the entire reaction coordinate, showing the continuous changes in energy and geometry as the reactants evolve into products, providing a detailed, dynamic picture of the chemical transformation. chemrxiv.orgpennylane.ai
Computational Modeling for Enzyme-Catalyzed Reactions and Regio/Enantioselectivity
Enzymes are highly efficient and selective catalysts. nih.govrsc.org Computational modeling is an indispensable tool for understanding how a substrate like this compound might fit into an enzyme's active site and undergo a catalyzed reaction. nih.govmdpi.com Due to the large size of enzymes, hybrid methods like Quantum Mechanics/Molecular Mechanics (QM/MM) are often employed. In this approach, the active site where the reaction occurs is treated with a high-level quantum chemical method, while the rest of the protein is modeled using less computationally intensive molecular mechanics. nih.gov
A key application of this modeling is predicting the regio- and enantioselectivity of a reaction. Enzymes can control reaction outcomes with remarkable precision. By calculating the activation energies for different possible reaction pathways within the enzyme's active site, researchers can predict which product isomer will be favored. acs.org For example, in a hypothetical enzymatic hydration of the double bond in this compound, modeling could determine whether the hydroxyl group adds to carbon-1 or carbon-2 (regioselectivity) and from which face of the molecule it adds (enantioselectivity). The pathway with the lowest energy barrier will be the one that is predominantly observed experimentally. acs.orgijarmt.com
Table 4: Illustrative Energy Barriers for a Hypothetical Enzyme-Catalyzed Reaction of this compound
| Reaction Pathway | Product Stereoisomer | Calculated Activation Energy (kcal/mol) | Predicted Outcome |
|---|---|---|---|
| Pathway A | (R)-Product | 12.5 | Major Product |
| Pathway B | (S)-Product | 15.0 | Minor Product |
Note: This table provides a simplified, hypothetical example to illustrate how computational models predict enantioselectivity based on activation energies.
Biocatalysis and Biological Activity Research Excluding Dosage/administration
Enzyme-Catalyzed Reactions and Metabolic Pathways
The study of how enzymes interact with cyclohexene-1-carbonitrile (B159472) provides insight into metabolic processes and opens avenues for green chemistry applications. Enzymes, as biological catalysts, can facilitate chemical transformations with high specificity and efficiency under mild conditions. longdom.orglongdom.org
This compound has been identified as a substrate for a unique class of heme-thiolate proteins known as unspecific peroxygenases (UPOs). acs.orgnih.gov These enzymes are capable of catalyzing a variety of mono-oxygenation reactions using hydrogen peroxide as the oxidant. northwestern.eduresearchgate.net In a notable example, UPOs catalyze the regioselective allylic oxidation of this compound to introduce a ketone functional group, a transformation that proved challenging with several chemical strategies. acs.orgnih.gov This enzymatic C-H oxyfunctionalization is a key step in chemoenzymatic cascades, demonstrating the potential of peroxygenases to achieve reactions that are otherwise difficult. nih.gov
Cytochrome P450 (CYP) enzymes are a major family of catalysts involved in the metabolism of a wide array of xenobiotics, including drugs and environmental chemicals. mdpi.com These enzymes typically catalyze hydroxylation and other oxidative reactions as part of Phase I metabolism. mdpi.com While enzymatic strategies for the allylic oxidation of substituted cyclohexenes are generally underdeveloped, the success with UPOs suggests a potential, though less explored, role for cytochrome P450 enzymes in similar transformations, given their functional overlap in catalyzing oxygenation reactions. acs.orgnih.govresearcher.life
The interaction of this compound and its derivatives with biological targets is an active area of research. As a versatile chemical building block, it is used to synthesize more complex molecules that are then evaluated for their biological activity. guidechem.com The binding of a substrate to an enzyme's active site is a critical step in catalysis, often inducing a conformational change in the enzyme to facilitate the reaction, as described by the induced-fit model. longdom.orglongdom.org The exploration of these interactions is fundamental to understanding the compound's metabolic fate and its potential as a precursor for pharmacologically active agents. guidechem.com
Potential for Drug Discovery and Development
This compound is recognized for its potential in the pharmaceutical industry, primarily as a starting material for the synthesis of bioactive compounds. guidechem.com Its structural framework is a component of various molecules designed to interact with biological systems for therapeutic purposes.
The utility of this compound as a precursor is highlighted in the synthesis of chiral active pharmaceutical ingredients (APIs). nih.gov For instance, it serves as the starting material in a multi-step, one-pot enzymatic cascade to produce (1S,3R)-3-hydroxycyclohexanecarbonitrile. acs.orgnih.gov This chiral building block is crucial for accessing LPA1-antagonists, which have therapeutic potential. nih.gov The ability of this compound to act as a versatile platform for introducing the carbonitrile moiety and undergoing further transformations makes it a valuable intermediate in organic synthesis for drug development. guidechem.com
Derivatives of the cyclohexene (B86901) and related cyclohexane (B81311)/cyclohexanone (B45756) core structures have demonstrated significant potential in antimicrobial and anticancer research.
Antimicrobial Properties: Various derivatives of cyclohexane have been synthesized and screened for activity against both Gram-positive and Gram-negative bacteria, as well as fungi. cabidigitallibrary.org For example, adamantyl-based cyclohexane diamine derivatives showed strong to moderate activity against Methicillin-resistant Staphylococcus aureus (MRSA). cabidigitallibrary.org Other studies on newly synthesized cyclohexanone and cyclohexenone derivatives revealed moderate to significant antimicrobial activities when compared to standard drugs, suggesting their potential to address antibiotic resistance. wisdomlib.orgnih.gov
Anticancer Properties: The cyclohexene structural motif is found in numerous compounds investigated for their anticancer effects. Derivatives of 3-[Bis-(2-hydroxy-4,4-dimethyl-6-oxo-cyclohex-1-enyl)-methyl]benzonitrile have been studied for their potential as anticancer agents. researchgate.net Similarly, various cyclohexenone and cyclohexane-1,3-dione derivatives have been designed and evaluated for their ability to inhibit the growth of cancer cell lines, including non-small-cell lung cancer (NSCLC). researchgate.netnih.gov These compounds often target key cellular components like kinases, Topoisomerase-I/II, and microtubules. researchgate.net
Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to its macromolecular target, such as an enzyme or receptor. rasayanjournal.co.in This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level.
In the context of this compound derivatives, molecular docking studies have been employed to investigate their potential as therapeutic agents. For instance, the binding affinity of a 3-[Bis-(2-hydroxy-4,4-dimethyl-6-oxo-cyclohex-1-enyl)-methyl]benzonitrile derivative was studied by docking it into the active site of focal adhesion kinase (FAK), a target in anticancer therapy. researchgate.net Other studies on related cyclohexane-1,3-dione derivatives used molecular docking to explore binding patterns within the active site of the c-Met protein, another cancer target. nih.govacs.org These in silico studies help to rationalize the structure-activity relationships and guide the design of more potent inhibitors.
Industrial Process Optimization and Scaling Up Research
Batch vs. Continuous Flow Processes for Production
The choice between batch and continuous flow processing is a critical decision in the chemical manufacturing sector, with significant implications for the production of cyclohexene-1-carbonitrile (B159472). syngeneintl.com Traditional batch production, where reactants are loaded into a reactor and the reaction proceeds to completion before the product is harvested, offers simplicity in setup and operational control. syngeneintl.com However, it often suffers from challenges related to heat and mass transfer, especially in large-scale operations. researchgate.net
Continuous flow chemistry, on the other hand, involves the continuous pumping of reactants through a reactor, offering numerous advantages over batch processes. researchgate.netaragen.com These benefits include superior heat and mass transfer due to high surface-area-to-volume ratios, leading to better reaction control and safety, particularly for exothermic reactions. researchgate.netmdpi.com Flow chemistry can lead to shorter reaction times, increased productivity, and higher yields. researchgate.netaragen.com For instance, a semi-continuous flow process was shown to halve the reaction time compared to a batch process (14 minutes vs. 30 minutes) while maintaining similar product quality, with only a slight decrease in yield (70% vs. 74%). researchgate.net Furthermore, continuous processes are often more energy-efficient and can be more easily automated, contributing to lower operational costs and a smaller environmental footprint. syngeneintl.com The integration of in-line analysis and purification tools is also more straightforward in continuous flow systems, aligning with modern quality control objectives. researchgate.net
While the direct application of continuous flow processing to this compound synthesis is not extensively detailed in publicly available literature, the general advantages suggest it as a promising alternative to traditional batch methods for its large-scale production.
| Parameter | Batch Process | Continuous Flow Process |
|---|---|---|
| Reaction Time | Generally longer | Often shorter, leading to higher productivity researchgate.net |
| Heat & Mass Transfer | Can be inefficient, especially at scale researchgate.net | Highly efficient due to large surface-area-to-volume ratio aragen.com |
| Safety | Handling of hazardous materials and exotherms can be challenging | Improved safety due to smaller reaction volumes and better control mdpi.com |
| Scalability | Scaling up can be complex and require significant redevelopment | More straightforward scaling by 'numbering-up' or running for longer durations flinders.edu.au |
| Process Control | Concentrations of materials change over time syngeneintl.com | Steady-state conditions provide constant material conditions syngeneintl.com |
Optimization of Reaction Conditions for Yield and Selectivity
Achieving high yield and selectivity is paramount in the synthesis of this compound. This requires careful optimization of various reaction parameters, including the choice of catalyst, solvent, temperature, and reactant concentrations.
Catalyst concentration is a critical factor influencing the reaction rate. ajpojournals.org An increased catalyst concentration generally provides more active sites for reactants, thereby accelerating the reaction. ajpojournals.org However, there is typically an optimal concentration beyond which the reaction rate may not significantly increase or could even be negatively affected by issues such as catalyst aggregation. ajpojournals.org Fine-tuning the catalyst concentration is therefore essential for maximizing yield and selectivity. ajpojournals.org
Temperature also plays a crucial role. For instance, in a one-pot synthesis of cyclohexanecarbonitrile, maintaining the reaction temperature between 40°C and 45°C was found to be important. scirp.org The pH of the reaction mixture can also be a key parameter to control, with a pH range of 8-9 being maintained in the aforementioned synthesis through the controlled addition of an aqueous ammonia (B1221849) solution. scirp.org
For asymmetric synthesis, where specific stereoisomers are desired, the choice of ligand for the metal catalyst is critical for achieving high enantioselectivity. In a molybdenum-catalyzed asymmetric allylic alkylation, the use of a nonsymmetrical ligand backbone led to an improvement in regioselectivity. acs.org
| Parameter | Influence on Synthesis | Example/Consideration |
|---|---|---|
| Catalyst | Affects reaction rate, yield, and selectivity. ajpojournals.org | Choice of metal and ligand for asymmetric synthesis. acs.org |
| Solvent | Can impact reaction pathway and facilitates separation. scirp.org | Methanol (B129727) used as a greener alternative to chlorinated solvents. scirp.org |
| Temperature | Controls reaction kinetics and can influence byproduct formation. | Maintained at 40-45°C in a specific cyclohexanecarbonitrile synthesis. scirp.org |
| pH | Can be critical for certain reaction mechanisms and catalyst stability. | Controlled between 8-9 in a synthesis using an ammonia solution. scirp.org |
Advanced Purification Techniques and Recycling Strategies
The purification of this compound to meet the stringent purity requirements for its applications is a crucial step in the manufacturing process. Traditional purification methods such as distillation under reduced pressure are effective in achieving high purity (>99.5%) for the related cyclohexanecarbonitrile. scirp.org Extraction is another common technique, where the product is separated from the reaction mixture using a suitable solvent like cyclohexane (B81311). scirp.org
Advanced purification techniques may include chromatography, although this is often more suitable for smaller-scale laboratory preparations due to cost. For industrial-scale production, developing efficient extraction and distillation protocols is key.
Recycling strategies are integral to developing a sustainable and cost-effective manufacturing process. Solvents used in extraction, such as cyclohexane and methanol, can be recovered by distillation and reused in subsequent batches. scirp.org This not only reduces waste but also lowers raw material costs. scirp.org Similarly, certain catalysts, particularly those containing metals, can be recovered and recycled. For instance, copper-containing waste waters can be treated with a weakly acidic ion-exchanger to capture the metal ions for potential reuse. scirp.org The principles of a circular economy, where waste is minimized and resources are reused, are increasingly being applied to the chemical industry. mdpi.com This approach encourages the view of byproducts and waste streams as potential resources. mdpi.com
Challenges in Large-Scale Synthesis (e.g., Polymerization Byproducts)
Scaling up the synthesis of any chemical compound from the laboratory to an industrial scale presents a unique set of challenges. researchgate.net For this compound, one potential challenge is the formation of byproducts, including polymers. While cyclohexene (B86901) itself does not undergo ring-opening polymerization due to its low ring strain, the presence of the nitrile functional group and the double bond in this compound could potentially lead to undesired side reactions under certain conditions, such as high temperatures or in the presence of certain catalysts. nih.gov
Furthermore, the synthesis of polycyclohexene has been achieved through the alternating polymerization of a diene and an alkene, which suggests that under specific catalytic conditions, the cyclohexene ring system can be incorporated into a polymer backbone. nih.gov While this is a different reaction pathway from direct polymerization of this compound, it highlights the potential for polymerization to occur. Therefore, careful control of reaction conditions is crucial to minimize the formation of such byproducts during the large-scale synthesis of this compound.
Other general challenges in large-scale synthesis include ensuring process safety, managing environmental impact, and maintaining consistent product quality across different batches. researchgate.net
Compound Index
| Compound Name |
|---|
| This compound |
| Cyclohexanecarbonitrile |
| Cyclohexanone (B45756) |
| Methanol |
| Cyclohexene |
| Ammonia |
Research on Substituted Cyclohexene 1 Carbonitrile Analogs
Synthesis and Reactivity of Specific Isomers (e.g., 3-Cyclohexene-1-carbonitrile, 1-Cyclohexene-1-carbonitrile, 2-Cyclohexene-1-carbonitrile)
The location of the endocyclic double bond in the cyclohexene (B86901) ring profoundly affects the stability and reactivity of the carbonitrile functional group. The synthesis and chemical behavior of the 1-, 2-, and 3-isomers have been individually explored.
1-Cyclohexene-1-carbonitrile: This isomer, where the nitrile group is attached to a carbon atom of the double bond, can be prepared by the dehydration of cyclohexanone (B45756) cyanohydrin. Its reactivity is notably influenced by the conjugated system formed by the double bond and the nitrile group. A significant reaction is its photochemical rearrangement. When irradiated, 1-cyclohexene-1-carbonitrile undergoes a rearrangement to form bicyclo[3.1.0]hexane-1-carbonitrile and its epimers, bicyclo[3.1.0]hexane-6-carbonitrile. This reaction proceeds formally like the "type A" rearrangement observed in enones, where a vinyl group is converted into a cyclopropyl (B3062369) moiety. It has also been utilized as a precursor in the synthesis of cyclohexene-1-carboxylic acid. organic-chemistry.org
2-Cyclohexene-1-carbonitrile: In this isomer, the nitrile group is allylic to the double bond. Its synthesis has been reported in the literature, for example, in The Journal of Organic Chemistry in 1993. guidechem.com The positioning of the nitrile group adjacent to the sp²-hybridized carbons influences its reactivity, making the allylic proton susceptible to abstraction and the double bond available for various addition reactions. Recently, it has been noted in the context of mild, metal-free Birch-type hydrogenation reactions using boron carbonitride in water. nih.gov
3-Cyclohexene-1-carbonitrile: This isomer serves as a versatile intermediate in the synthesis of a variety of organic compounds, including pharmaceuticals and agrochemicals. epa.gov The isolated double bond and the nitrile group can react independently. The nitrile group, for instance, can participate in [3+2] cycloadditions to form pyrazole (B372694) derivatives under mild conditions. epa.gov Furthermore, the compound can act as a substrate for enzymes like peroxygenases, which catalyze its oxidation to produce hydroxylated derivatives. epa.gov
Table 1: Physical and Chemical Properties of Cyclohexene-1-carbonitrile (B159472) Isomers
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Boiling Point |
|---|---|---|---|---|
| 1-Cyclohexene-1-carbonitrile | 1855-63-6 | C₇H₉N | 107.15 | ~75 °C (12 mm Hg) |
| 2-Cyclohexene-1-carbonitrile | 13048-17-4 | C₇H₉N | 107.15 | Data not readily available |
| 3-Cyclohexene-1-carbonitrile | 100-45-8 | C₇H₉N | 107.15 | 39 °C (1.4–2.0 mmHg) |
Impact of Methyl and Prenyl Substituents on Chemical Behavior
The introduction of alkyl groups, such as methyl and prenyl, onto the this compound framework modifies the molecule's steric and electronic properties, thereby altering its reactivity and stability.
Methyl Substituents: The effect of methyl substitution is evident in the photochemistry of 3,3,5,5-tetramethylthis compound. Similar to the parent compound, irradiation of this tetramethyl derivative leads to the formation of bicyclo[3.1.0]hexane structures. However, the substitution pattern dictates the product distribution. The major products are 2,2,4,4-tetramethylbicyclo[3.1.0]hexane-6-carbonitrile and 3,3,6,6-tetramethylbicyclo[3.1.0]hexane-1-carbonitrile. The presence of the gem-dimethyl groups influences which bond in the proposed free-radical intermediate migrates, leading to a different product ratio compared to the unsubstituted analog.
Prenyl Substituents: The introduction of a prenyl group (4-methyl-3-pentenyl) also has a marked effect. For example, derivatives like 4-(4-methyl-3-pentenyl)-3-cyclohexene-1-carbonitrile exhibit higher thermal stability, which makes them potentially suitable for industrial processes that occur at elevated temperatures. epa.gov The specific isomer 3-(4-methyl-3-pentenyl)cyclohex-3-ene-1-carbonitrile (B1595921) is recognized as a fragrance ingredient, indicating that the prenyl group contributes to the molecule's organoleptic properties. nih.gov
Table 2: Examples of Substituted this compound Analogs and Their Properties
| Compound Name | Key Substituent(s) | Observed Property/Reaction |
|---|---|---|
| 3,3,5,5-Tetramethylthis compound | Methyl | Photochemical rearrangement to substituted bicyclo[3.1.0]hexanes |
| 4-(4-Methyl-3-penten-1-yl)-3-cyclohexene-1-carbonitrile | Prenyl | Enhanced thermal stability |
| 3-(4-Methyl-3-pentenyl)cyclohex-3-ene-1-carbonitrile | Prenyl | Used as a fragrance ingredient |
Structural Diversity and Targeted Applications of Derivatives
The structural framework of this compound is a versatile scaffold for generating a wide array of derivatives with targeted applications. The reactivity of the double bond and the nitrile group allows for diverse chemical transformations, leading to complex molecular architectures.
The formation of bicyclo[3.1.0]hexane systems through photochemical rearrangement is a prime example of how the basic structure can be elaborated into a more complex, strained ring system. These bicyclic nitriles are valuable building blocks in their own right.
Furthermore, cycloaddition reactions, such as the [3+2] cycloaddition of 3-cyclohexene-1-carbonitrile, lead to the synthesis of heterocyclic compounds like pyrazoles. epa.gov Such heterocycles are privileged structures in medicinal chemistry and are common cores in many pharmaceutical agents. The ability to generate these derivatives from a simple cyclohexene precursor highlights its utility.
This synthetic accessibility and the chemical diversity of its derivatives make substituted cyclohexene-1-carbonitriles valuable intermediates in the development of new molecules for the pharmaceutical and agrochemical industries. epa.gov Additionally, as seen with prenyl-substituted analogs, these compounds have applications in the fragrance industry, where specific structural features are required to elicit a desired scent profile. nih.gov
Q & A
Q. What are the most reliable synthesis methods for Cyclohexene-1-carbonitrile, and how can their efficiency be experimentally validated?
- Methodological Answer : Common routes include cyanation of cyclohexene derivatives (e.g., using KCN or TMSCN) or dehydration of cyclohexanol-1-carbonitrile. Efficiency can be compared via reaction yield, purity (validated by GC-MS or HPLC), and scalability. Detailed protocols should specify catalysts (e.g., Pd for cyanation), solvent systems, and temperature control. Reproducibility requires rigorous documentation of reaction conditions, as emphasized in Materials and Methods sections .
【CSC公派博士】后悔药传送门:现在就开始写论文!!!规划写作优先级,不做留学路上的小白。12:46
Q. Which spectroscopic techniques are optimal for characterizing this compound, and how should data be interpreted?
- Methodological Answer :
- NMR : NMR confirms nitrile group position (δ ~120 ppm) and cyclohexene geometry. NMR detects vinyl protons (δ 5.5–6.5 ppm).
- IR : Sharp absorption at ~2240 cm (C≡N stretch).
- GC-MS : Retention time and molecular ion peak (m/z 121) validate purity. Cross-reference spectral libraries to rule out isomers. Data interpretation should align with Results sections in peer-reviewed studies, ensuring transparency .研究生论文 SCI论文教你写作到发表全程11:13:45

Q. How can researchers assess the purity of this compound and identify common contaminants?
- Methodological Answer : Use HPLC with a polar stationary phase (e.g., C18 column) and UV detection (λ = 210 nm). Compare retention times against standards. Contaminants like cyclohexene or residual solvents (e.g., DMF) are detectable via headspace GC. Melting point analysis (if crystalline) provides additional validation. Document all quality-control steps to avoid reproducibility issues .
Advanced Research Questions
Q. How do computational methods predict the regioselectivity of this compound in Diels-Alder reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and electron density maps. Analyze Frontier Molecular Orbitals (FMOs) to predict endo/exo selectivity. Validate computational results with experimental kinetic data (e.g., rate constants under varying temperatures). Replicated analysis frameworks, as seen in Mendelian randomization studies, ensure robustness .
正主来啦~2022.05孟德尔随机化操作。去年的第一次操作课程没有加密,被各种转发。因为是第一次授课,也有不少瑕疵以及很多内容没有讲到。重点还是看高质量答疑!2:56:25
Q. What experimental strategies resolve contradictions in reported reaction kinetics of this compound hydrolysis?
- Methodological Answer : Design a controlled study varying pH, temperature, and catalysts (e.g., acids/bases). Use stopped-flow spectroscopy to monitor real-time kinetics. Apply Arrhenius plots to compare activation energies across studies. Statistical tools (e.g., ANOVA) identify outliers. Transparent reporting of raw data and error margins is critical, akin to primary and replicated analysis protocols .
Q. How can solvent systems be optimized for asymmetric catalysis using this compound as a substrate?
- Methodological Answer : Screen chiral solvents (e.g., (R)- or (S)-limonene) or ionic liquids. Measure enantiomeric excess (ee) via chiral HPLC or polarimetry. Solvent polarity (measured by Kamlet-Taft parameters) correlates with reaction outcomes. Document solvent purity and degassing procedures to eliminate confounding variables, following best practices in experimental design .
Q. What challenges arise when using this compound in multi-step syntheses, and how can they be mitigated?
- Methodological Answer : Challenges include nitrile group instability under strong acids/bases and competing side reactions (e.g., polymerization). Mitigation strategies:
- Use protective groups (e.g., silyl ethers) for sensitive intermediates.
- Employ flow chemistry to control reaction exothermicity.
- Validate intermediate purity at each step via inline IR or LC-MS. Replication of key steps ensures robustness .
Q. How can photochemical studies on this compound be designed to evaluate its photostability and reactivity?
- Methodological Answer : Irradiate samples under UV-Vis light (e.g., 254–365 nm) in a photoreactor. Monitor degradation via UV spectroscopy (absorbance shifts) or HPLC. Quantum yield calculations require actinometry (e.g., using ferrioxalate). Control experiments (dark conditions) rule out thermal effects. Detailed protocols, including light source calibration, are essential for reproducibility .
Data Analysis and Reproducibility
Q. What statistical approaches are recommended for analyzing conflicting data on this compound’s thermodynamic properties?
- Methodological Answer : Apply meta-analysis to aggregate published data (e.g., enthalpy of formation). Weight studies by sample size and methodology rigor. Use Bland-Altman plots to assess bias between techniques (e.g., calorimetry vs. computational). Open-access data sharing platforms (e.g., ResearchGate) enhance transparency and collaborative validation .
【小姜聊科研】-4.如何快速了解一个研究领域及其相关研究者13:57
Q. How should researchers document synthetic procedures for this compound to ensure reproducibility?
- Methodological Answer : Include granular details: reagent grades (e.g., ≥99% purity), equipment specifications (e.g., Schlenk line for air-sensitive steps), and exact timings (e.g., reflux duration). Provide raw spectral data in supplementary materials. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable), as advocated in Materials and Methods writing guides .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

